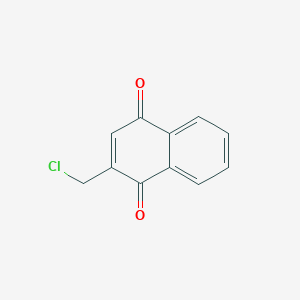

2-Chloromethyl-1,4-naphthoquinone

Overview

Description

2-Chloromethyl-1,4-naphthoquinone is a chemical compound with the molecular formula C11H7ClO2 . It is also known by other names such as 2-(chloromethyl)naphthalene-1,4-dione and 2-(Chloromethyl)-1,4-naphthalenedione .

Synthesis Analysis

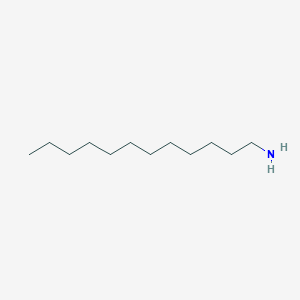

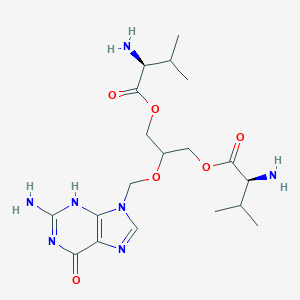

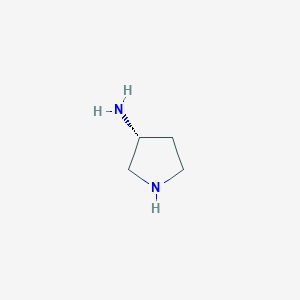

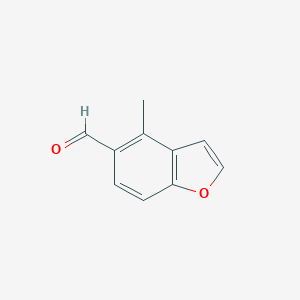

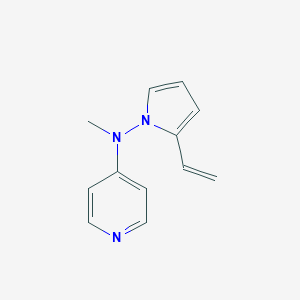

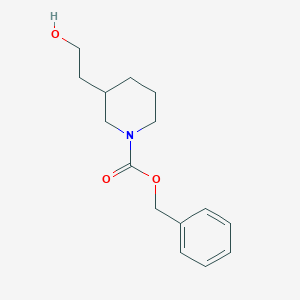

The synthesis of 1,4-naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, has been explored in various studies . The synthesis often involves the introduction of various chemical groups such as amines, amino acids, furan, pyran, pyrazole, triazole, indole, among others .

Molecular Structure Analysis

The molecular structure of 2-Chloromethyl-1,4-naphthoquinone consists of a benzene moiety linearly fused with a fully conjugated cyclic diketone . The compound has a molecular weight of 206.62 g/mol .

Chemical Reactions Analysis

The chemical reactions of 2-Chloromethyl-1,4-naphthoquinone have been studied in various contexts . For instance, solvent effects on this compound were investigated using optical absorption and fluorescence emission techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethyl-1,4-naphthoquinone include a molecular weight of 206.62 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Antimicrobial Properties

1,4-Naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, have been found to possess antimicrobial properties . They are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Antitumoral Activity

These compounds have also been reported to have antitumoral activity . A study by Panupong Mahalapbutr et al., 2022, performed a molecular docking study to reveal the interaction of the 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone with the epidermal growth factor receptor (EGFR) tyrosine .

Redox Signaling

Naphthoquinones may cause oxidative stress in exposed cells and, therefore, affect redox signaling . Contributions of redox cycling and alkylating properties of quinones to cellular and inter-cellular signaling processes are discussed .

Modulation of Receptor Tyrosine Kinases

The modulation of receptor tyrosine kinases, such as the epidermal growth factor receptor by naphthoquinones, resulting in altered gap junctional intercellular communication .

Vitamin K Derivatives

All vitamin K forms (vitamers) are 2-methyl-1,4-naphthoquinone (menadione, also termed vitamin K 3) derivatives . The most prominent being phylloquinone, which is of plant origin (vitamin K 1; with a phytyl side chain in position 3), and menaquinones (vitamin K 2; with polyisoprenoid side chains in position 3) of bacterial origin .

Antithrombotic and Antiplatelet Activities

2-Chloromethyl-1,4-naphthoquinone has been reported to have antithrombotic and antiplatelet activities .

Mechanism of Action

Target of Action

2-Chloromethyl-1,4-naphthoquinone, also known as 2-(chloromethyl)naphthalene-1,4-dione, is a derivative of 1,4-naphthoquinone 1,4-naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .

Mode of Action

It’s known that 1,4-naphthoquinones can be reductively activated via the mitochondrial respiratory chain . This reduction leads to the generation of an alkylating species, which can interact with DNA, RNA, and proteins .

Biochemical Pathways

1,4-naphthoquinones are known to interact with various intracellular molecular targets and mechanisms . They can also be involved in the oxidative stress response, which can lead to various downstream effects.

Pharmacokinetics

The pharmacokinetic properties of similar naphthoquinones have been studied . These studies suggest that the pharmacokinetic properties of these compounds may influence their in vivo antimalarial activity .

Result of Action

1,4-naphthoquinones have been found to exhibit various biological properties, including cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective effects . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Future Directions

Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name |

2-(chloromethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWNDBUOCWAJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195642 | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-1,4-naphthoquinone | |

CAS RN |

43027-41-4 | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

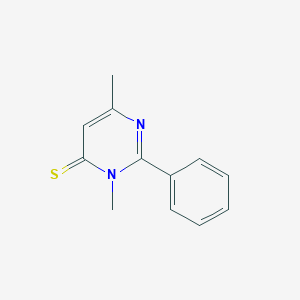

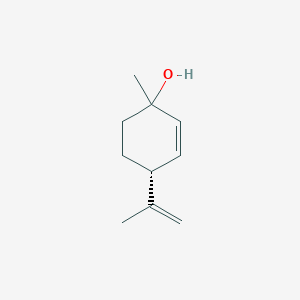

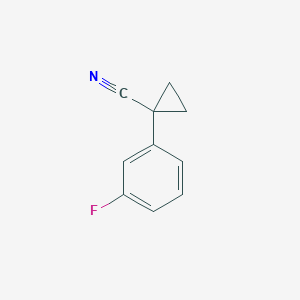

Feasible Synthetic Routes

Q & A

Q1: What is the rationale behind synthesizing 2-chloromethyl-1,4-naphthoquinone derivatives as potential anticancer agents?

A1: The research paper focuses on a series of compounds designed as "bioreductive alkylating agents" []. While 2-chloromethyl-1,4-naphthoquinone itself is not specifically mentioned as active, the general mechanism likely involves these steps:

Q2: How does the structure of 2-chloromethyl-1,4-naphthoquinone relate to its potential antitumor activity?

A2: The paper highlights the structure-activity relationship (SAR) by comparing various naphthoquinone derivatives []. While 2-chloromethyl-1,4-naphthoquinone is mentioned as inactive, other substitutions on the naphthoquinone core showed significant differences in activity against Sarcoma 180 tumor cells. This suggests that:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)